![molecular formula C18H18FN3O2S B2397435 1-cyano-2-{[(E)-[(4-fluorobenzyl)amino](methylsulfanyl)methylidene]amino}-4,5-dimethoxybenzene CAS No. 692287-66-4](/img/structure/B2397435.png)
1-cyano-2-{[(E)-[(4-fluorobenzyl)amino](methylsulfanyl)methylidene]amino}-4,5-dimethoxybenzene
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Overview
Description
The compound “1-cyano-2-{(E)-[(4-fluorobenzyl)aminomethylidene]amino}-4,5-dimethoxybenzene” is a complex organic molecule that contains several functional groups . These include a cyano group (-CN), a benzyl group (C6H5CH2-), an amino group (-NH2), a methylsulfanyl group (-SCH3), and a methoxy group (-OCH3). The presence of these functional groups suggests that this compound may have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. These groups will influence the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar cyano, amino, and methoxy groups could affect its solubility in different solvents .Scientific Research Applications
- Research Findings : A series of 1-cyano-2-amino-benzimidazole derivatives, including our compound of interest, were synthesized and evaluated for cytotoxic activities against human cancer cell lines (A549, K562, and PC-3). Most of these compounds demonstrated potent activity against these tumor cell lines, particularly A549 and K562 cells .
- Research Findings : The presence of cyano groups (–CN) affects the photophysical properties of certain polymers. By varying the number of electron-withdrawing cyano groups on the polymer backbone, emission colors can be tuned. For instance, the band gaps of specific polymers (P1, P2, and P3) were correlated with the number of cyano groups .
- Research Findings : The compound’s photoisomerization behavior was investigated. Specifically, the conversion between cyclopropane and 1-cyano-2-methylenecyclopropane was studied. Vapor pressure measurements revealed key properties of these isomers .
Antitumor Activity
Photophysical Properties in Polymers
Photoisomerization Studies
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl N-(2-cyano-4,5-dimethoxyphenyl)-N'-[(4-fluorophenyl)methyl]carbamimidothioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2S/c1-23-16-8-13(10-20)15(9-17(16)24-2)22-18(25-3)21-11-12-4-6-14(19)7-5-12/h4-9H,11H2,1-3H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBOOUGLYVACRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)NC(=NCC2=CC=C(C=C2)F)SC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyano-2-{[(E)-[(4-fluorobenzyl)amino](methylsulfanyl)methylidene]amino}-4,5-dimethoxybenzene |
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